molecular formula C24H19ClF2N2 B10910170 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10910170
M. Wt: 408.9 g/mol
InChI Key: JJQMPAGKNMQWNS-UHFFFAOYSA-N
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Description

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2,5-dimethylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluorophenyl positions.

Scientific Research Applications

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups, along with the dimethylbenzyl moiety, provides a distinct profile that sets it apart from similar compounds.

Properties

Molecular Formula

C24H19ClF2N2

Molecular Weight

408.9 g/mol

IUPAC Name

4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C24H19ClF2N2/c1-15-3-4-16(2)19(13-15)14-29-24(18-7-11-21(27)12-8-18)22(25)23(28-29)17-5-9-20(26)10-6-17/h3-13H,14H2,1-2H3

InChI Key

JJQMPAGKNMQWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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